

ONO-4641 (Etrasimod): A Comprehensive Technical Review

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-4641, also known as Etrasimod (and formerly Ceralifimod), is a next-generation, orally bioavailable, selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It has garnered significant attention within the scientific community for its therapeutic potential in a range of immune-mediated inflammatory diseases.[1] This technical guide provides a comprehensive overview of the existing literature on ONO-4641, presenting key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental applications.

Core Mechanism of Action

ONO-4641 exerts its immunomodulatory effects by acting as a potent agonist at the S1P receptors 1 and 5 (S1P₁ and S1P₅).[3][4] This selective agonism leads to the internalization and downregulation of S1P₁ receptors on lymphocytes.[4][5] As S1P₁ is crucial for the egress of lymphocytes from secondary lymphoid organs, its downregulation effectively sequesters these immune cells, preventing their migration to sites of inflammation.[4][5] This targeted approach to lymphocyte trafficking forms the basis of its therapeutic efficacy in autoimmune disorders.[6]

Preclinical Pharmacology



In Vitro Activity

ONO-4641 has demonstrated high potency and selectivity for human S1P₁ and S1P₅ receptors in vitro. The following table summarizes its binding affinities and functional activities.

Parameter	Receptor	Value	Reference
EC50	hS1Pı	0.0273 nM (27.3 pM)	[3][4][7]
hS1P₅	0.334 nM (334 pM)	[3][4][7]	
Ki	hS1Pı	0.626 nM	[5][8]
hS1P4	28.8 nM	[5][8]	
hS1P₅	0.574 nM	[5][8]	_

In Vivo Models

The efficacy of ONO-4641 has been evaluated in various animal models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and non-obese diabetic (NOD) mice, a model for type 1 diabetes.

In a rat EAE model, oral administration of ONO-4641 suppressed the onset of the disease and inhibited lymphocyte infiltration into the spinal cord in a dose-dependent manner.[4] Doses of 0.03 and 0.1 mg/kg were shown to be effective.[4] Furthermore, in a relapsing-remitting EAE model in NOD mice, ONO-4641 prevented disease relapse, with a 0.1 mg/kg dose completely inhibiting relapse.[4][7]

In a mouse model of immune-mediated aplastic anemia, ONO-4641 demonstrated the ability to regulate the trafficking of T lymphocytes and hematopoietic stem cells.[9] This led to an alleviation of pancytopenia and a reduction in the destruction of bone marrow.[9] The study found that ONO-4641 inhibited the infiltration of donor-derived T lymphocytes into the bone marrow and induced the accumulation of hematopoietic stem cells.[9]

In non-obese diabetic (NOD) mice, ONO-4641 at a dose of 0.1 mg/kg prevented the onset of diabetes mellitus.[10] At doses of 0.03 and 0.1 mg/kg, it also decreased the prevalence of diabetes after its onset in a dose-dependent manner.[10]



Clinical Development

ONO-4641, under the name Etrasimod, has undergone extensive clinical evaluation, particularly for the treatment of moderately to severely active ulcerative colitis (UC).

ELEVATE UC Clinical Program

The ELEVATE UC program, a series of Phase 3 clinical trials, demonstrated the efficacy and safety of Etrasimod in patients with UC.[11][12] In the ELEVATE UC 52 trial, 27% of patients treated with 2 mg of Etrasimod achieved clinical remission at week 12, compared to 7% in the placebo group.[13][14] The positive results from these trials led to the approval of Etrasimod for the treatment of moderately to severely active UC by the U.S. Food and Drug Administration (FDA) in October 2023 and the European Medicines Agency (EMA) in 2024.[2][15]

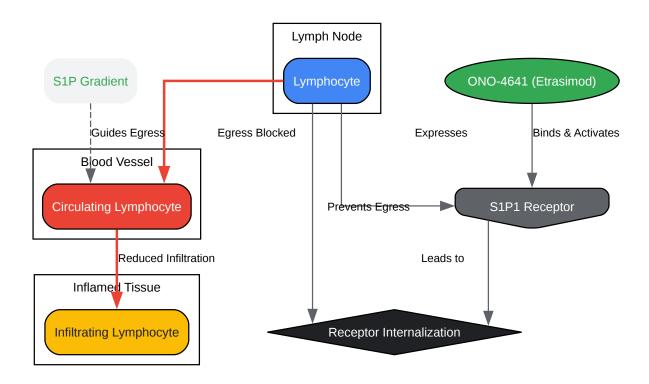
A pooled analysis of safety data from global clinical trials, encompassing up to 2.5 years of exposure to Etrasimod, has been conducted.[16] In the placebo-controlled UC cohort, the proportion of patients with adverse events (AEs) of any grade was 59.9% for the Etrasimod group compared to 51.6% for the placebo group.[16] Serious AEs were reported in 4.6% of patients receiving Etrasimod and 5.4% of those on placebo.[16]

DreaMS Study (Multiple Sclerosis)

Interim results from the extension of the DreaMS study in patients with relapsing-remitting multiple sclerosis showed that treatment with ONO-4641 led to a reduction in magnetic resonance imaging (MRI) disease measures.[17]

Signaling Pathways and Experimental Workflows Mechanism of Action: S1P Receptor Modulation



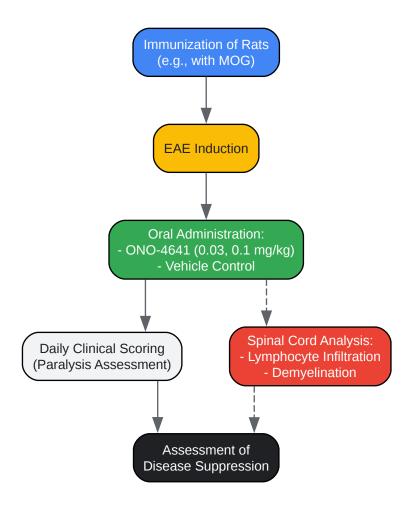


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Caption: ONO-4641 mechanism of action on lymphocyte trafficking.

Experimental Workflow: EAE Model





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Caption: Experimental workflow for evaluating ONO-4641 in a rat EAE model.

Detailed Experimental Protocols In Vitro S1P Receptor Binding and Activity Assays

- Objective: To determine the binding affinity (K_i) and functional agonistic activity (EC₅₀) of ONO-4641 at human S1P receptors.
- Methodology:
 - Cell Lines: CHO-K1 or HEK293 cells stably overexpressing individual human S1P receptor subtypes (S1P₁, S1P₂, S1P₃, S1P₄, S1P₅) are used.
 - Binding Assay: Competitive binding experiments are performed using radiolabeled [³³P] S1P. Cells expressing the target receptor are incubated with a fixed concentration of [³³P]-



S1P and varying concentrations of ONO-4641. The displacement of the radioligand is measured to calculate the K_i value.

- Functional Assay (GTPyS Binding or Calcium Flux):
 - GTPyS Binding: Measures the activation of G-proteins coupled to the S1P receptors. Cell membranes are incubated with GDP, [35S]GTPyS, and varying concentrations of ONO-4641. The amount of bound [35S]GTPyS is quantified to determine the EC50 value.
 - Calcium Flux: For Gq-coupled receptors, changes in intracellular calcium concentration are measured using a fluorescent calcium indicator (e.g., Fura-2 AM) upon stimulation with ONO-4641.

Rat Experimental Autoimmune Encephalomyelitis (EAE) Model

- Objective: To evaluate the in vivo efficacy of ONO-4641 in a model of multiple sclerosis.
- Methodology:
 - Animals: Female Lewis rats are commonly used.
 - Induction of EAE: Rats are immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (MOG) or myelin basic protein (MBP) in complete Freund's adjuvant (CFA). A pertussis toxin injection may also be administered.
 - Treatment: ONO-4641 is administered orally once daily, typically starting before or at the onset of clinical signs. A vehicle control group is included.
 - Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = flaccid tail, 2 = hind limb weakness, etc.).
 - Histopathology: At the end of the study, spinal cords are collected, fixed, and sectioned.
 Sections are stained (e.g., with hematoxylin and eosin for inflammation, luxol fast blue for demyelination) to assess the degree of immune cell infiltration and myelin damage.



Conclusion

ONO-4641 (Etrasimod) is a potent and selective S1P receptor modulator with a well-defined mechanism of action centered on lymphocyte sequestration. Extensive preclinical data have demonstrated its efficacy in various models of autoimmune disease, and robust clinical trials have established its therapeutic benefit in moderately to severely active ulcerative colitis, leading to its regulatory approval. Its oral administration and favorable safety profile make it a valuable addition to the therapeutic landscape for immune-mediated inflammatory disorders. Further research may continue to explore its potential in other indications where lymphocyte-driven inflammation plays a key pathogenic role.

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